Rimegepant

Catalog No.
S002425
CAS No.
1289023-67-1
M.F
C28H28F2N6O3
M. Wt
534.57
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimegepant

CAS Number

1289023-67-1

Product Name

Rimegepant

IUPAC Name

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Molecular Formula

C28H28F2N6O3

Molecular Weight

534.57

InChI

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1

InChI Key

KRNAOFGYEFKHPB-ANJVHQHFSA-N

SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

BHV-3000; BHV 3000; BHV3000; BMS-927711; BMS 927711; BMS927711; Rimegepant

Description

The exact mass of the compound Rimegepant is 534.2191 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy for Acute Migraine

  • Randomized Controlled Trials (RCTs): Multiple RCTs have investigated rimegepant's effectiveness against placebo for acute migraine. These studies consistently demonstrate that rimegepant is significantly more effective than placebo in achieving pain freedom and reducing bothersome symptoms at 2 hours post-dose [, ].
  • Comparative Studies: Some studies compare rimegepant to triptans, another class of migraine medication. Results suggest rimegepant might be less effective than triptans for some patients, but it offers an alternative for those with contraindications to triptans, such as cardiovascular disease [].

Safety and Tolerability

  • Meta-analysis of RCTs: A meta-analysis of RCTs confirms rimegepant's safety profile. It has a lower incidence of common triptan side effects like vasoconstriction (narrowing of blood vessels), making it suitable for patients with cardiovascular conditions [].
  • Long-term effects: While rimegepant appears safe for short-term use, further research is needed to determine the safety and potential long-term effects of chronic use, particularly regarding CGRP's role in other physiological processes [].

Rimegepant for Migraine Prevention

  • Preliminary Research: Initial studies explore the use of rimegepant for migraine prevention. One study suggests a potential reduction in monthly migraine days with rimegepant compared to placebo, but further investigation is necessary [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

534.2191

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Rimegepant

Biological Half Life

The elimination half-life in healthy subjects is approximately 11 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Luo G, Chen L, Conway CM, Kostich W, Macor JE, Dubowchik GM. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. Org Lett. 2015 Dec 18;17(24):5982-5. doi: 10.1021/acs.orglett.5b02921. Epub 2015 Dec 9. PubMed PMID: 26650258.
2: Hougaard A, Tfelt-Hansen P. Review of dose-response curves for acute antimigraine drugs: triptans, 5-HT1F agonists and CGRP antagonists. Expert Opin Drug Metab Toxicol. 2015;11(9):1409-18. doi: 10.1517/17425255.2015.1055244. Epub 2015 Jun 26. PubMed PMID: 26095133.
3: Chan EJ, Gao Q, Dabros M. Understanding the structure details when drying hydrate crystals of pharmaceuticals - interpretations from diffuse scattering and inter-modulation satellites of a partially dehydrated crystal. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2014 Jun;70(Pt 3):555-67. doi: 10.1107/S2052520614005125. Epub 2014 May 24. PubMed PMID: 24892602.
4: Pascual J. Efficacy of BMS-927711 and other gepants vs triptans: there seem to be other players besides CGRP. Cephalalgia. 2014 Oct;34(12):1028-9. doi: 10.1177/0333102414526052. Epub 2014 Mar 10. PubMed PMID: 24615704.
5: Zheng N, Zeng J, Ji QC, Angeles A, Buzescu A, Basdeo S, Aubry AF, Trouba K, Patrone LM, Peng Q, Arnold ME. Improved liquid-liquid extraction with inter-well volume replacement dilution workflow and its application to quantify BMS-927711 in rat dried blood spots by UHPLC-MS/MS. J Pharm Biomed Anal. 2014 Feb;89:240-50. doi: 10.1016/j.jpba.2013.11.017. Epub 2013 Nov 19. PubMed PMID: 24316424.
6: Marcus R, Goadsby PJ, Dodick D, Stock D, Manos G, Fischer TZ. BMS-927711 for the acute treatment of migraine: a double-blind, randomized, placebo controlled, dose-ranging trial. Cephalalgia. 2014 Feb;34(2):114-25. doi: 10.1177/0333102413500727. Epub 2013 Aug 21. PubMed PMID: 23965396.
7: Bigal ME. BMS-927711 for the acute treatment of migraine. Cephalalgia. 2014 Feb;34(2):90-2. doi: 10.1177/0333102413500728. Epub 2013 Aug 13. PubMed PMID: 23943638.
8: Zheng N, Zeng J, Akinsanya B, Buzescu A, Xia YQ, Ly V, Trouba K, Peng Q, Aubry AF, Arnold ME. A rapid, accurate and robust UHPLC-MS/MS method for quantitative determination of BMS-927711, a CGRP receptor antagonist, in plasma in support of non-clinical toxicokinetic studies. J Pharm Biomed Anal. 2013 Sep;83:237-48. doi: 10.1016/j.jpba.2013.05.019. Epub 2013 May 20. PubMed PMID: 23770636.
9: Luo G, Chen L, Conway CM, Denton R, Keavy D, Signor L, Kostich W, Lentz KA, Santone KS, Schartman R, Browning M, Tong G, Houston JG, Dubowchik GM, Macor JE. Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyri din-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine. J Med Chem. 2012 Dec 13;55(23):10644-51. doi: 10.1021/jm3013147. Epub 2012 Nov 15. PubMed PMID: 23153230.
10: Lionetto L, Negro A, Palmisani S, Gentile G, Del Fiore MR, Mercieri M, Simmaco M, Smith T, Al-Kaisy A, Arcioni R, Martelletti P. Emerging treatment for chronic migraine and refractory chronic migraine. Expert Opin Emerg Drugs. 2012 Sep;17(3):393-406. doi: 10.1517/14728214.2012.709846. Epub 2012 Aug 3. Review. PubMed PMID: 22862686.
11: Negro A, Lionetto L, Simmaco M, Martelletti P. CGRP receptor antagonists: an expanding drug class for acute migraine? Expert Opin Investig Drugs. 2012 Jun;21(6):807-18. doi: 10.1517/13543784.2012.681044. Epub 2012 Apr 19. Review. PubMed PMID: 22512641.

Explore Compound Types